molecular formula C16H16N2 B8808445 2-(1H-indol-3-yl)-1-phenylethanamine

2-(1H-indol-3-yl)-1-phenylethanamine

Cat. No. B8808445
M. Wt: 236.31 g/mol
InChI Key: QHVKSSQVEABZAP-UHFFFAOYSA-N
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Patent
US08357705B2

Procedure details

2-(1H-indol-3-yl)-1-phenylethanone-oxime (0.2 g, 0.75 mmol) dissolved in ethanol (10 ml) was mixed in portions with sodium pieces (500 mg, 21 mmol) in the boiling heat. This reaction mixture was stirred with reflux until the metal was fully dissolved. After cooling in an ice bath, water (15 ml) was carefully added to the reaction solution. The volatile constituents were then removed in a vacuum. The aqueous residue was extracted with ethyl acetate (3×30 ml). The combined organic phases were dried with sodium sulphate, filtered and all the volatile constituents removed in a vacuum. The residue (163 mg) obtained after distilling off the solvent was purified by column chromatography [silica gel 60 (30 g); methanol (500 ml)].
Name
2-(1H-indol-3-yl)-1-phenylethanone-oxime
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:12]O)=[CH:2]1.[Na].O>C(O)C>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH:11]([NH2:12])[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:2]1 |^1:19|

Inputs

Step One
Name
2-(1H-indol-3-yl)-1-phenylethanone-oxime
Quantity
0.2 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=NO)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
This reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
boiling heat
TEMPERATURE
Type
TEMPERATURE
Details
with reflux until the metal
DISSOLUTION
Type
DISSOLUTION
Details
was fully dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
The volatile constituents were then removed in a vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with ethyl acetate (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
all the volatile constituents removed in a vacuum

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 163 mg
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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